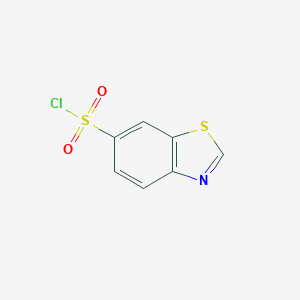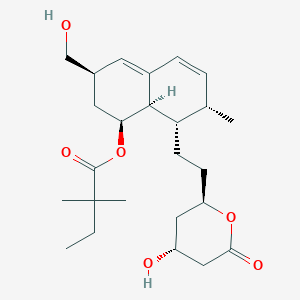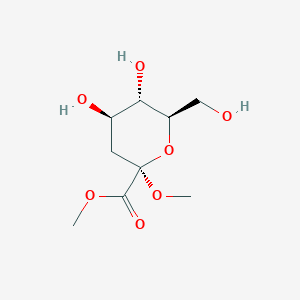![molecular formula C8H9N3O B018398 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one CAS No. 102616-94-4](/img/structure/B18398.png)
1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with a molecular formula of C9H9N3O. It is a heterocyclic organic compound that contains a benzimidazole ring and a methylamino group. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
科学研究应用
1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used as a tool in biochemical and physiological research to study the mechanisms of action of various enzymes and receptors.
作用机制
The mechanism of action of 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one is not fully understood. However, it has been reported to exhibit its pharmacological activities through various mechanisms, including inhibition of enzyme activity, modulation of cell signaling pathways, and interaction with cellular receptors. For example, it has been reported to inhibit the activity of topoisomerase I and II enzymes, which are important targets for anticancer drugs. Additionally, it has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of neurotransmitters in the brain. Additionally, this compound has been reported to exhibit antifungal and antibacterial activities, which make it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
One of the advantages of using 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its ease of synthesis. This compound can be synthesized using a simple and straightforward method, which makes it easily accessible to researchers. Additionally, this compound exhibits a wide range of pharmacological activities, which makes it a versatile tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one. One direction is to further investigate its potential applications in medicinal chemistry and pharmacology. Specifically, researchers can explore its potential as a lead compound for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Another direction is to study its mechanism of action in more detail. By understanding how this compound interacts with cellular targets, researchers can gain insights into the underlying biological processes that are involved in various diseases. Finally, researchers can explore the potential of this compound as a tool for studying the structure and function of various enzymes and receptors. By using this compound as a probe, researchers can gain insights into the mechanisms of action of these biological molecules.
合成方法
The synthesis of 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one involves the reaction of o-phenylenediamine with methyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one. This synthesis method has been reported in the literature and has been used by many researchers to prepare this compound for various applications.
属性
CAS 编号 |
102616-94-4 |
|---|---|
产品名称 |
1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one |
分子式 |
C8H9N3O |
分子量 |
163.18 g/mol |
IUPAC 名称 |
3-(methylamino)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H9N3O/c1-9-11-7-5-3-2-4-6(7)10-8(11)12/h2-5,9H,1H3,(H,10,12) |
InChI 键 |
MVPVBXJXQLNLGR-UHFFFAOYSA-N |
SMILES |
CNN1C2=CC=CC=C2NC1=O |
规范 SMILES |
CNN1C2=CC=CC=C2NC1=O |
同义词 |
2H-Benzimidazol-2-one,1,3-dihydro-1-(methylamino)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)






![8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B18357.png)
